Rac-Efavirenz USP Reference Standard vs. S-Efavirenz API: Compendial Compliance and Regulatory Traceability
Rac-Efavirenz is designated as the USP Reference Standard for efavirenz monograph testing, whereas S-efavirenz API lacks compendial reference standard status. The racemic reference standard is intended for use in specified quality tests and assays as defined in USP compendia, including identification, assay, and impurity testing . S-efavirenz API, despite being the active pharmaceutical ingredient, cannot serve as a reference standard for USP-compliant analytical methods due to the absence of compendial traceability and the requirement for a racemic standard in chiral purity assessments . Procurement of USP-designated Rac-Efavirenz (Catalog 1234114) ensures method acceptability during regulatory inspections and ANDA reviews.
| Evidence Dimension | Compendial Reference Standard Status and Regulatory Acceptance |
|---|---|
| Target Compound Data | Designated USP Reference Standard (Catalog 1234114); traceable to USP monograph for Efavirenz |
| Comparator Or Baseline | S-Efavirenz API: Not designated as a USP reference standard; no compendial traceability for use as a primary standard |
| Quantified Difference | Qualitative: USP designation present for racemic standard; absent for single enantiomer API |
| Conditions | USP compendial monograph requirements for efavirenz drug substance and drug product testing |
Why This Matters
USP designation ensures regulatory acceptance of analytical data in ANDA submissions and commercial batch release testing; substitution with non-USP materials risks method validation rejection and regulatory citation.
